1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
Description
This compound features a 3,4-dihydroquinazoline core substituted with a 4-fluorophenyl group at position 3 and a 4-chlorophenyl-2-oxoethylthio moiety at position 2. The quinazoline ring is further functionalized at position 7 with a piperidine-4-carboxamide group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Dihydroquinazoline core: Known for modulating kinase inhibition and DNA repair pathways .
- Thioether linkage: The -S-CH2-CO- group may improve metabolic stability compared to ether analogs .
- Piperidine-4-carboxamide: A common motif in bioactive molecules, contributing to solubility and conformational flexibility .
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClFN4O4S/c30-20-4-1-17(2-5-20)25(36)16-40-29-33-24-15-19(27(38)34-13-11-18(12-14-34)26(32)37)3-10-23(24)28(39)35(29)22-8-6-21(31)7-9-22/h1-10,15,18H,11-14,16H2,(H2,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCSKUNCZERDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex molecule that belongs to the quinazoline family. Quinazolines and their derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of the specified compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 465.95 g/mol. The structural complexity arises from the combination of piperidine, quinazoline, and thioether functionalities, which contribute to its pharmacological properties.
Anticancer Activity
Quinazoline derivatives have shown significant potential as anticancer agents. Research indicates that compounds similar to the target molecule exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that quinazoline derivatives can inhibit cell proliferation in liver cancer (HepG2) and breast cancer (MCF-7) cell lines with IC50 values ranging from 10.82 to 31.85 μM/L .
Table 1: IC50 Values of Related Quinazoline Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (μM/L) |
|---|---|---|
| Compound 18 | HepG2 | 10.82 |
| Compound 19 | MCF-7 | 13.46 |
| Compound 23 | HepG2 | 7.09 |
| Compound 24 | MCF-7 | 10.58 |
These results suggest that modifications in the quinazoline structure can enhance anticancer activity, possibly through interactions with key cellular pathways involved in tumor growth.
Anti-inflammatory Activity
The incorporation of specific moieties into quinazoline structures has been linked to enhanced anti-inflammatory activity. Studies indicate that compounds containing thioether groups can exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . The addition of a sulfur bridge at strategic positions within the molecule may improve binding interactions with COX active sites.
Mechanistic Insights
The biological activity of quinazoline derivatives is often attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of kinases and other enzymes involved in cancer progression.
- Receptor Modulation : Some compounds have been shown to modulate receptor activities, such as platelet-derived growth factor (PDGF) receptors, which are implicated in tumor angiogenesis .
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through mitochondrial pathways, enhancing their therapeutic potential.
Case Studies
A notable study evaluated a series of quinazoline derivatives for their anticancer activity against different cell lines, revealing that structural modifications significantly influenced their potency . For instance, the introduction of a thiosemicarbazide moiety improved activity against HepG2 and MCF-7 cell lines compared to standard chemotherapeutics like doxorubicin.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar in structure to 1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide exhibit significant anticancer properties.
Case Study:
A study demonstrated that related quinazoline derivatives inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Particularly, it may inhibit enzymes related to cancer progression and metabolic syndromes.
Case Study:
In vitro studies have shown that similar compounds inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is associated with metabolic disorders like obesity and type 2 diabetes . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against various pathogens.
Case Study:
A study on structurally related compounds indicated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects and Bioactivity
Halogenated aryl groups and linker chemistry are critical for pharmacological profiles:
Table 2: Substituent and Linker Analysis
Key findings:
- Thioether vs.
- Halogen Effects : The 4-fluorophenyl group in the target compound may offer stronger hydrogen-bonding interactions than bulkier bromine in AZ257 .
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline-dione core. Key steps include:
- Thioether linkage formation : Reacting 2-(4-chlorophenyl)-2-oxoethyl mercaptan with a halogenated quinazolinone intermediate under basic conditions (e.g., NaOH in dichlorethane) to introduce the thioether group .
- Piperidine coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the quinazoline-7-carbonyl moiety with piperidine-4-carboxamide .
- Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF) and reaction temperature (e.g., 0°C to room temperature) can improve yields by minimizing side reactions like hydrolysis of the oxo groups. Purity (>98%) is achieved via column chromatography with gradient elution (hexane:ethyl acetate) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regioselectivity of the thioether and carbonyl groups. For example, the 4-chlorophenyl proton signals appear as doublets at δ 7.4–7.6 ppm, while the fluorophenyl group shows coupling patterns at δ 7.1–7.3 ppm .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine-carboxamide moiety. Crystallization in ethanol/water mixtures produces diffraction-quality crystals .
- HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS m/z calculated for CHClFNOS: 572.1; observed: 573.2 [M+H]) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the 4-oxoquinazoline moiety shows high electron deficiency, suggesting susceptibility to nucleophilic attack at the carbonyl carbon .
- Molecular docking : Simulates binding to target enzymes (e.g., kinase domains). Automated tools like AutoDock Vina model interactions between the piperidine-carboxamide group and ATP-binding pockets, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating strong affinity .
- AI-driven process optimization : Platforms like COMSOL Multiphysics integrate reaction kinetics data to predict optimal solvent systems and catalyst concentrations, reducing experimental trial-and-error .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Pharmacokinetic profiling : Address bioavailability discrepancies by measuring plasma half-life (e.g., LC-MS/MS detection post-IV administration in rodents). Low oral bioavailability may stem from poor solubility, prompting formulation with cyclodextrin-based carriers .
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites. For instance, hydroxylation of the 4-fluorophenyl ring in vivo may explain reduced efficacy compared to in vitro assays .
- Dose-response recalibration : Adjust in vitro IC values using physiologically based pharmacokinetic (PBPK) models to account for protein binding and tissue distribution .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 knockouts : Target putative receptors (e.g., tyrosine kinases) in cell lines to confirm on-target effects. Rescue experiments with wild-type genes validate specificity .
- Phosphoproteomics : SILAC-based mass spectrometry identifies downstream signaling nodes. For example, reduced phosphorylation of ERK1/2 in treated cells suggests MAPK pathway inhibition .
- In situ hybridization : Localizes drug-target mRNA in tissue sections, correlating spatial distribution with efficacy in animal models .
Q. What methodologies are used to analyze discrepancies in stability data under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation products. HPLC-PDA detects hydrolyzed quinazoline derivatives under acidic conditions .
- Dynamic vapor sorption (DVS) : Measures hygroscopicity, which impacts crystalline stability. A >5% weight gain at 60% RH indicates a need for desiccants during storage .
- Arrhenius kinetics : Predicts shelf life by extrapolating degradation rates at elevated temperatures (e.g., 25°C → 4°C) using activation energy (E) values derived from LC-MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
